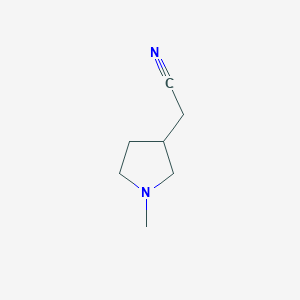

(1-Methylpyrrolidin-3-yl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCQZSSLIKUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Methylpyrrolidin 3 Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by a strong triple bond and a significant dipole moment, which renders the carbon atom electrophilic and the nitrogen atom weakly basic. libretexts.org Its reactivity is analogous in some ways to a carbonyl group. libretexts.org

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, possesses hydrogens that are weakly acidic. khanacademy.org This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (nitrile anion) through resonance. youtube.com This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org

Deprotonation is typically achieved using a strong base, such as an alkali metal amide or an alkoxide. Even weaker bases like potassium hydroxide (B78521) can be effective in certain condensation reactions. orgsyn.org Once formed, the nucleophilic carbanion can undergo reactions such as alkylation with alkyl halides or addition to carbonyl compounds in reactions analogous to the aldol (B89426) condensation. youtube.comlibretexts.org

| Reaction Type | Reagent(s) | Product Type |

| Deprotonation | Strong Base (e.g., LDA, NaH) | Nitrile Anion (Carbanion) |

| Alkylation | Alkyl Halide (R-X) | α-Substituted Nitrile |

| Aldol-type Addition | Aldehyde or Ketone | β-Hydroxynitrile |

The nitrile nitrogen possesses a lone pair of electrons, allowing it to act as a nucleophile or a base, although it is a weak one. libretexts.org Under acidic conditions, the nitrogen can be protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles like water during hydrolysis. libretexts.orglibretexts.org

The nitrile group can also react with organometallic reagents, such as Grignard or organolithium reagents. libretexts.orgyoutube.com The nucleophilic carbon of the organometallic compound attacks the electrophilic nitrile carbon. The resulting imine salt is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgyoutube.com Furthermore, the nitrile nitrogen can coordinate with metal centers, mediating coupling reactions. For instance, platinum(II) complexes have been shown to mediate the coupling of acetonitrile (B52724) with the exocyclic nitrogen of nucleobases. nih.gov

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Protonated Nitrile | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Imine | Carboxylate Salt |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Imine Salt | Ketone |

The alpha-carbon-hydrogen bond in nitriles can be cleaved to generate radicals. Acetonitrile, for example, can form a •CH₂CN radical, which can then be used in various synthetic applications. mdpi.com These radical species can participate in addition reactions, particularly with unsaturated systems like alkenes and alkynes. mdpi.com For instance, the radical addition of acetonitrile to alkynes can produce β,γ-unsaturated nitriles. mdpi.com It is plausible that (1-Methylpyrrolidin-3-yl)acetonitrile could undergo similar radical-mediated transformations under appropriate conditions, such as thermal or photochemical initiation in the presence of a radical initiator.

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the 1-methylpyrrolidine (B122478) ring is a tertiary amine. cymitquimica.com As such, it is both basic and nucleophilic due to the presence of a lone pair of electrons. nih.gov This site is a primary center for reactions involving protonation and alkylation.

Treatment with an acid will lead to the formation of a quaternary ammonium (B1175870) salt. The nucleophilicity of the nitrogen allows it to react with electrophiles, most notably alkyl halides, in an Sₙ2 reaction to form a quaternary ammonium salt. nih.gov This quaternization reaction is a common transformation for tertiary amines and is significant in the synthesis of various biologically active molecules and pharmaceuticals. nih.gov The reactivity at this nitrogen is a key feature in the derivatization of many pyrrolidine-containing compounds. nih.gov

| Reaction Type | Reagent(s) | Product |

| Protonation | Acid (e.g., HCl) | Ammonium Salt |

| Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Cycloaddition and Condensation Reactions in Derivatization

The dual functionality of (1-Methylpyrrolidin-3-yl)acetonitrile allows for its use in cycloaddition and condensation reactions to create more complex molecular architectures.

Cycloaddition Reactions: 1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. nih.govmdpi.com While often used to synthesize the pyrrolidine ring itself, the nitrile group of the title compound can act as a dipolarophile. For example, the [3+2] cycloaddition of a nitrile with a nitrile oxide is a known method for synthesizing 1,2,4-oxadiazoles. ias.ac.in Additionally, azomethine ylides, which can be generated in situ, react with electron-deficient alkenes in 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines. nih.gov

Condensation Reactions: As discussed in section 3.1.1, the acidic alpha-protons allow the nitrile to act as a carbon nucleophile in condensation reactions. A notable example is the Knoevenagel condensation, where an active methylene (B1212753) compound (like our acetonitrile derivative) reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated nitrile after dehydration. orgsyn.org This reaction is a reliable method for forming carbon-carbon double bonds. orgsyn.org

| Reaction Class | Substrates | Key Intermediate/Process | Product Type |

| 1,3-Dipolar Cycloaddition | Nitrile + Nitrile Oxide | [3+2] Cycloaddition | 1,2,4-Oxadiazole derivative |

| Knoevenagel Condensation | Acetonitrile derivative + Aldehyde/Ketone | Deprotonation at α-carbon, nucleophilic attack, dehydration | α,β-Unsaturated Nitrile |

Functional Group Interconversions of Related Analogs

The nitrile and pyrrolidine moieties can be converted into a variety of other functional groups, highlighting the synthetic utility of this scaffold.

The nitrile group is a synthetic equivalent of a carboxylic acid and a primary amine.

Reduction to Amine: Nitriles can be readily reduced to primary amines. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a metal catalyst like PtO₂ or Pd/C). libretexts.orgvanderbilt.edu This would convert (1-Methylpyrrolidin-3-yl)acetonitrile to 2-(1-Methylpyrrolidin-3-yl)ethanamine.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group under either acidic or basic conditions yields a carboxylic acid. libretexts.orgyoutube.com This reaction transforms (1-Methylpyrrolidin-3-yl)acetonitrile into (1-Methylpyrrolidin-3-yl)acetic acid.

The pyrrolidine ring itself can be modified. For instance, in related structures, hydroxyl groups on the pyrrolidine ring can be converted to good leaving groups, such as sulfonate esters (tosylates, mesylates), which can then be displaced by nucleophiles or reduced. vanderbilt.edugoogle.com A patent describes the reduction of a protected (S)-prolinol derivative to N-protected-2-(R)-methylpyrrolidine by first converting the hydroxyl to a sulfonate ester and then treating it with a strong reducing agent like lithium triethylborohydride. google.com

| Starting Group | Reagent(s) | Resulting Group | Example Product from (1-Methylpyrrolidin-3-yl)acetonitrile |

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | 2-(1-Methylpyrrolidin-3-yl)ethanamine |

| Nitrile (-CN) | H₃O⁺ or NaOH(aq), then H₃O⁺ | Carboxylic Acid (-COOH) | (1-Methylpyrrolidin-3-yl)acetic acid |

| Hydroxyl (-OH) on an analog | 1. TsCl, Pyridine (B92270) 2. LiBH(Et)₃ | Methyl (-CH₃) | (Shows modification potential of the ring) |

Derivatives and Analogs in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems Incorporating the (1-Methylpyrrolidin-3-yl) Scaffold

The presence of the nitrile group in (1-Methylpyrrolidin-3-yl)acetonitrile provides a key functional handle for the construction of various heterocyclic systems. The carbon atom alpha to the nitrile is acidic and can be deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of cyclization reactions with suitable electrophiles to form new ring systems.

While specific examples detailing the use of (1-Methylpyrrolidin-3-yl)acetonitrile are not extensively documented in peer-reviewed literature, the reactivity of related 2-azahetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles offers insight into potential synthetic pathways. For instance, these related compounds can act as 1,3-dielectrophiles in Knorr-type syntheses to produce pyrazoles and isoxazoles with high regioselectivity researchgate.net. This suggests that (1-Methylpyrrolidin-3-yl)acetonitrile could similarly be activated and employed in reactions to generate novel heterocyclic structures fused to or substituted with the pyrrolidine (B122466) moiety.

Potential synthetic transformations for creating complex heterocyclic systems from (1-Methylpyrrolidin-3-yl)acetonitrile include:

Thorpe-Ziegler Reaction: Intramolecular cyclization could be envisioned if a suitable electrophilic group is introduced elsewhere on the molecule, leading to the formation of fused ring systems.

Gewald Reaction: Reaction with a ketone or aldehyde and elemental sulfur could yield substituted aminothiophenes.

Multi-component Reactions: Participation in reactions with multiple other reagents to build complex heterocyclic frameworks in a single step.

The table below outlines hypothetical, yet chemically plausible, heterocyclic systems that could be synthesized from (1-Methylpyrrolidin-3-yl)acetonitrile based on established nitrile chemistry.

| Heterocyclic System | Potential Synthetic Route | Key Reagents |

| Substituted Pyridines | Condensation/Cyclization | 1,3-Dicarbonyl compounds, Base |

| Fused Pyrimidines | Reaction with Amidines | Formamidine, Guanidine |

| Substituted Thiophenes | Gewald Reaction | α-Halo ketones, Sulfur, Base |

| Pyrrolo-pyrazoles | Knorr-type synthesis analogue | Hydrazine derivatives |

Preparation of Key Synthetic Intermediates

The (1-Methylpyrrolidin-3-yl) moiety is a recognized structural motif in a number of pharmacologically active compounds. Consequently, (1-Methylpyrrolidin-3-yl)acetonitrile is a valuable precursor for key synthetic intermediates used in the preparation of these drugs.

One of the most notable applications of this scaffold is in the synthesis of Varenicline , a medication used for smoking cessation newdrugapprovals.org. Although various synthetic routes to Varenicline have been patented, the core structure contains a complex polycyclic system built around a functionalized azabicycloalkane. The (1-Methylpyrrolidin-3-yl) scaffold represents a foundational piece of this intricate architecture, and derivatives are crucial intermediates in its synthesis googleapis.comgoogle.comgoogle.com.

The nitrile functionality of (1-Methylpyrrolidin-3-yl)acetonitrile can be readily converted into other key functional groups, thereby creating a range of useful intermediates.

| Intermediate | Synthetic Transformation | Reagents |

| (1-Methylpyrrolidin-3-yl)acetic acid | Nitrile Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), H₂O |

| 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/Raney Ni) |

| (1-Methylpyrrolidin-3-yl)ethanethioamide | Thionation | Lawesson's reagent, P₄S₁₀ |

| Methyl (1-methylpyrrolidin-3-yl)acetate | Pinner Reaction followed by Hydrolysis | HCl, Methanol |

These transformations yield intermediates with carboxylic acid, primary amine, or ester functionalities, which are then amenable to a wide array of subsequent coupling and cyclization reactions essential for building complex drug molecules.

Chiral Derivatives and Enantioselective Synthesis

The pyrrolidine ring in (1-Methylpyrrolidin-3-yl)acetonitrile is prochiral. The carbon atom at the 3-position is a prochiral center, and the two methylene (B1212753) protons of the acetonitrile (B52724) group are diastereotopic. This structural feature allows for the generation of chiral centers and the synthesis of enantiomerically enriched derivatives, which is of paramount importance in medicinal chemistry where the biological activity of stereoisomers can differ significantly.

Recent advances in catalysis have provided methods for the enantioselective functionalization of pyrrolidine rings. For example, cobalt-catalyzed enantioselective hydromethylation of 3-pyrrolines has been shown to produce chiral 3-methylpyrrolidine, a key intermediate for various pharmaceuticals, with high yield and enantioselectivity nih.gov. This demonstrates the feasibility of introducing chirality at the 3-position of the pyrrolidine ring through asymmetric catalysis.

Furthermore, enantioselective synthesis of related structures, such as methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, has been achieved for studies related to tropane alkaloid biosynthesis, avoiding racemization of the chiral center researchgate.net. While not directly involving the 3-substituted isomer, these methodologies highlight the potential for developing highly stereoselective syntheses for derivatives of (1-Methylpyrrolidin-3-yl)acetonitrile.

Potential strategies for the enantioselective synthesis of its derivatives include:

Asymmetric Alkylation: Deprotonation of the acetonitrile moiety followed by reaction with an electrophile in the presence of a chiral ligand or auxiliary.

Enzymatic Resolution: Kinetic resolution of the racemic nitrile or a downstream intermediate (like the corresponding carboxylic acid) using enzymes such as lipases.

Chiral Chromatography: Separation of enantiomers of the final product or a key intermediate using a chiral stationary phase.

The table below summarizes these approaches.

| Approach | Description | Potential Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of one enantiomer over the other during a C-C bond-forming reaction at the α-carbon. | Enantioenriched α-substituted (1-Methylpyrrolidin-3-yl)acetonitriles. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction, followed by its removal. | Access to a specific stereoisomer of a derivatized product. |

| Enzymatic Methods | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for their separation. | Resolution of racemic mixtures to obtain enantiopure compounds. |

Integration into Macrocyclic and Supramolecular Structures

The incorporation of constrained heterocyclic scaffolds like the (1-methylpyrrolidin-3-yl) group into macrocycles is a growing area of interest, particularly in the design of molecules that can modulate protein-protein interactions. The pyrrolidine ring can introduce conformational rigidity and specific stereochemical features into a macrocyclic backbone, while the tertiary amine can serve as a key interaction point or be used for further functionalization.

While direct examples of (1-Methylpyrrolidin-3-yl)acetonitrile being used as a building block in macrocyclization are not prominent in the literature, its derivative, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine (obtained via nitrile reduction), is an ideal candidate for such applications. This diamine can be incorporated into macrocycles through techniques like macrolactamization (amide bond formation) or by reaction with dialdehydes to form macrocyclic imines.

The requested information, including quantum chemical calculations for geometry optimization, conformational analysis, electronic structure analysis (HOMO-LUMO, NBO), molecular electrostatic potential (MEP) mapping, analysis of intermolecular interactions, and prediction of spectroscopic properties through vibrational spectroscopy simulations, appears to be absent from the publicly accessible scientific literature.

While general principles and methodologies for these computational techniques are well-documented, their specific application to and the resulting data for (1-Methylpyrrolidin-3-yl)acetonitrile are not available. Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables.

Theoretical and Computational Investigations of 1 Methylpyrrolidin 3 Yl Acetonitrile

Prediction of Spectroscopic Properties

Electronic Spectroscopy Predictions

There is no available data from theoretical or computational studies that specifically predicts the electronic absorption and emission spectra of (1-Methylpyrrolidin-3-yl)acetonitrile. Such studies, typically employing methods like Time-Dependent Density Functional Theory (TD-DFT), would provide insights into the molecule's electronic transitions, including the energies and intensities of absorption bands (λmax), and would be crucial for understanding its photophysical properties. Without dedicated computational analyses, any discussion on the predicted electronic spectrum of this particular compound would be purely speculative.

Computational Studies on Reactivity and Reaction Mechanisms

A detailed computational investigation into the reactivity and reaction mechanisms of (1-Methylpyrrolidin-3-yl)acetonitrile has not been reported in the accessible literature. Computational studies in this area would typically involve the use of Density Functional Theory (DFT) or other quantum chemical methods to explore potential reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states. This information is fundamental for predicting the compound's chemical behavior under various conditions. The absence of such studies means that there is no computationally derived data on its kinetic and thermodynamic properties related to specific reactions.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of (1-Methylpyrrolidin-3-yl)acetonitrile have not been a subject of theoretical or computational investigation in the available scientific literature. The study of NLO properties involves calculating molecular polarizability (α) and hyperpolarizabilities (β, γ) to assess a molecule's potential for applications in optoelectronics and photonics. These calculations are instrumental in identifying and designing new materials with significant NLO responses. As no computational studies have been performed on this molecule, there is no data to report on its potential NLO characteristics.

Advanced Analytical Techniques for Research on 1 Methylpyrrolidin 3 Yl Acetonitrile

Chromatographic Methods

Chromatographic techniques are fundamental for separating (1-Methylpyrrolidin-3-yl)acetonitrile from impurities, starting materials, and byproducts that may be present after its synthesis. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of (1-Methylpyrrolidin-3-yl)acetonitrile and for preliminary purity checks. analyticaltoxicology.com The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. chemcoplus.co.jp The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For a moderately polar compound like (1-Methylpyrrolidin-3-yl)acetonitrile, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. Visualization of the separated spots can be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or iodine, which react with the organic molecule to produce a colored spot. chemcoplus.co.jp The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific TLC system.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of (1-Methylpyrrolidin-3-yl)acetonitrile. These techniques provide detailed information about the compound's molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of (1-Methylpyrrolidin-3-yl)acetonitrile. nih.govnih.gov One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. encyclopedia.pub

¹H NMR: The proton NMR spectrum would show distinct signals for the N-methyl group, the cyanomethylene (-CH₂CN) group, and the protons on the pyrrolidine (B122466) ring. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to assign the protons to their specific locations within the molecule.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrrolidine ring, the methylene (B1212753) carbon adjacent to the nitrile, and the quaternary carbon of the nitrile group (C≡N).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the definitive assignment of the carbon signals observed in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (1-Methylpyrrolidin-3-yl)acetonitrile *

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| N-CH₃ | ~2.3 | ~42.0 |

| Pyrrolidine C2-H | ~2.2 - 2.8 | ~60.0 |

| Pyrrolidine C3-H | ~2.5 - 3.0 | ~35.0 |

| Pyrrolidine C4-H | ~1.6 - 2.2 | ~29.0 |

| Pyrrolidine C5-H | ~2.1 - 2.7 | ~54.0 |

| -CH₂CN | ~2.6 | ~22.0 |

| -C≡N | - | ~118.0 |

*Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1-Methylpyrrolidin-3-yl)acetonitrile would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov The most prominent and diagnostic peak would be from the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This band typically appears as a sharp, medium-intensity signal in the region of 2260-2240 cm⁻¹. arxiv.org Other important signals would include C-H stretching vibrations from the alkyl groups (pyrrolidine ring and methyl group) just below 3000 cm⁻¹, and C-N stretching vibrations associated with the tertiary amine. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for (1-Methylpyrrolidin-3-yl)acetonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

| Alkane (C-H) | Stretch | 2960 - 2850 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nist.gov This technique is most useful for compounds containing chromophores, which are parts of a molecule that absorb light. (1-Methylpyrrolidin-3-yl)acetonitrile lacks extensive conjugation or strong chromophores. The nitrile group and the saturated amine have very weak absorptions that occur at short wavelengths (typically below 220 nm) in the far-UV region. sigmaaldrich.comnist.gov Therefore, while UV-Vis spectroscopy can be used as a detection method in HPLC at low wavelengths (e.g., ~200-210 nm), it is not a primary technique for the structural characterization of this specific compound as it does not provide a highly characteristic spectrum. chembk.com Acetonitrile (B52724) itself, a related chemical structure, is often used as a solvent for UV-Vis measurements due to its low UV absorption cutoff. nist.govsigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in chemical research for determining the molecular weight and structure of compounds, as well as for quantifying their presence in various samples. For a compound like (1-Methylpyrrolidin-3-yl)acetonitrile, with a molecular weight of 124.19 g/mol , MS techniques provide essential data for its identification and characterization. cymitquimica.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

In the analysis of (1-Methylpyrrolidin-3-yl)acetonitrile, ESI-MS would be expected to produce a dominant singly charged ion corresponding to the protonated molecule [C₇H₁₂N₂ + H]⁺ at an m/z of approximately 125.19 in the positive ion mode. The choice of solvent is crucial; acetonitrile is commonly used as a solvent and mobile phase component in liquid chromatography-mass spectrometry (LC-MS) due to its low viscosity and high elution strength. sigmaaldrich.comnih.gov However, studies have shown that the concentration of acetonitrile can sometimes suppress ion formation for certain analytes. uri.edu Therefore, method development would involve optimizing solvent conditions to achieve the best signal intensity for the target compound. nih.gov ESI-MS is highly effective for qualitative analysis and can be coupled with liquid chromatography (LC) for the separation and detection of the compound in complex mixtures. nih.gov

Table 1: Expected ESI-MS Ions for (1-Methylpyrrolidin-3-yl)acetonitrile

| Ion Type | Formula | Calculated m/z | Detection Mode |

| Protonated Molecule | [M+H]⁺ | ~125.19 | Positive |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule based on its exact mass. For (1-Methylpyrrolidin-3-yl)acetonitrile (formula: C₇H₁₂N₂), HRMS is critical for unambiguous identification and for distinguishing it from other compounds with the same nominal mass but different elemental formulas.

By measuring the exact mass of the protonated molecule [M+H]⁺, HRMS can confirm the elemental composition. For example, the ability of high-resolution instruments, such as Time-of-Flight (ToF) mass spectrometers, to achieve mass resolutions of ~5000 or higher is essential for this purpose. copernicus.org This capability is crucial in research to confirm the identity of newly synthesized compounds or to identify unknowns in complex samples.

Table 2: Example HRMS Data for a Hypothetical Analysis

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Ion Type | [M+H]⁺ |

| Theoretical Exact Mass | 125.10732 |

| Measured Exact Mass | 125.1075 |

| Mass Error (ppm) | 1.4 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of (1-Methylpyrrolidin-3-yl)acetonitrile) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process provides structural information and is the basis for highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).

In an MRM experiment, a specific precursor-to-product ion transition is monitored. For the related compound N-methyl-2-pyrrolidinone, an MRM transition of m/z 100 → 58 has been used for its determination. nih.gov Similarly, for (1-Methylpyrrolidin-3-yl)acetonitrile, characteristic fragmentation pathways would be identified to establish unique MRM transitions. This would involve the cleavage of the pyrrolidine ring or the loss of the acetonitrile group. Developing a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a powerful approach for quantification. nih.govresearchgate.net

Table 3: Hypothetical MRM Transitions for Quantitative Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Application |

| ~125.19 | (Hypothetical Fragment 1) | Quantifier |

| ~125.19 | (Hypothetical Fragment 2) | Qualifier |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It is an essential tool for elucidating the absolute structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. If (1-Methylpyrrolidin-3-yl)acetonitrile can be crystallized, single-crystal X-ray diffraction (SCXRD) can provide a definitive structural confirmation.

The process involves mounting a suitable single crystal and collecting diffraction data as it is rotated in an X-ray beam. mdpi.com The resulting diffraction pattern is used to solve the crystal structure. Key parameters obtained from such an analysis include the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. mdpi.com

Powder X-ray Diffraction (PXRD) is another valuable technique used to analyze polycrystalline materials. rsc.org It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, assessing sample purity, and monitoring the stability of solid forms under various conditions. mdpi.com The PXRD pattern is a fingerprint for a specific crystalline phase.

Analytical Method Validation for Research Purposes

For research involving the quantification of (1-Methylpyrrolidin-3-yl)acetonitrile, any analytical method used must be validated to ensure it is fit for its intended purpose. iosrphr.org Method validation provides documented evidence that a procedure yields reliable and consistent results. pharmaguidesline.com Key validation parameters are established by various guidelines and include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). unodc.orgfda.gov

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities or matrix effects. unodc.org

Linearity : Demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. nih.gov

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations (spiked samples). nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. iosrphr.org

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, with a signal-to-noise ratio typically of at least 3:1. unodc.org

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for LOQ is often set at ≥ 10. pharmaguidesline.com

Table 4: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Common Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, %RSD) | ≤ 15% (lower for higher concentrations) |

| Limit of Detection (LOD) S/N Ratio | ≥ 3 |

| Limit of Quantitation (LOQ) S/N Ratio | ≥ 10 |

Applications in Chemical Research and Materials Science

Role as a Synthetic Building Block in Organic Chemistry

(1-Methylpyrrolidin-3-yl)acetonitrile serves as a valuable building block in organic synthesis due to its two distinct reactive sites: the tertiary amine of the pyrrolidine (B122466) ring and the cyano group of the acetonitrile (B52724) moiety. The pyrrolidine ring is a prevalent scaffold in a vast number of biologically active compounds and natural products. nih.gov Its non-planar, three-dimensional structure is highly sought after in medicinal chemistry for its ability to explore chemical space effectively, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The acetonitrile portion of the molecule provides a versatile handle for a variety of chemical transformations. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a nucleophile, enabling C-C bond formation through reactions with electrophiles. mdpi.comrichmond.edu Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to construct new heterocyclic rings. This dual functionality allows chemists to introduce the N-methylpyrrolidine motif into larger molecules while simultaneously building molecular complexity.

Key Reactive Features of (1-Methylpyrrolidin-3-yl)acetonitrile:

| Feature | Chemical Group | Potential Transformations |

|---|---|---|

| Nucleophilic Nitrogen | Tertiary Amine (Pyrrolidine) | Salt formation, Quaternization, Coordination to metals |

| α-Carbon | Methylene (-CH2CN) | Deprotonation, Alkylation, Aldol-type reactions |

| Cyano Group | Nitrile (-C≡N) | Hydrolysis, Reduction, Cycloaddition, Ritter reaction |

Preparation of Specialized Chemical Intermediates

A primary application of (1-Methylpyrrolidin-3-yl)acetonitrile is its use as a precursor for specialized chemical intermediates, particularly those intended for the pharmaceutical industry. The pyrrolidine core is a key component of many drugs, and derivatives of this compound can serve as crucial fragments in multi-step syntheses. nih.govgoogle.com

For instance, the hydrolysis of the nitrile group in (1-Methylpyrrolidin-3-yl)acetonitrile yields (1-methylpyrrolidin-3-yl)acetic acid. This carboxylic acid derivative can then be coupled with various amines using standard peptide coupling techniques to form amides, which are common linkages in pharmacologically active molecules.

Alternatively, the reduction of the nitrile group affords 2-(1-methylpyrrolidin-3-yl)ethanamine. This diamine is a valuable intermediate for constructing compounds with extended side chains or for synthesizing more complex heterocyclic systems. The ability to readily transform the acetonitrile group into other key functional groups makes (1-Methylpyrrolidin-3-yl)acetonitrile a strategic starting material for building a library of diverse intermediates.

Potential Intermediates Derived from (1-Methylpyrrolidin-3-yl)acetonitrile:

| Starting Material | Reaction | Resulting Intermediate | Potential Application |

|---|---|---|---|

| (1-Methylpyrrolidin-3-yl)acetonitrile | Acid or Base Hydrolysis | (1-Methylpyrrolidin-3-yl)acetic acid | Amide synthesis, Ester synthesis |

| (1-Methylpyrrolidin-3-yl)acetonitrile | Catalytic Hydrogenation / Reduction (e.g., with LiAlH4) | 2-(1-Methylpyrrolidin-3-yl)ethanamine | Synthesis of amides, ureas, sulfonamides |

Contributions to the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of countless pharmaceuticals, agrochemicals, and functional materials. nih.gov (1-Methylpyrrolidin-3-yl)acetonitrile is a valuable precursor for creating more elaborate heterocyclic systems. The nitrile functionality is a key reactive group for constructing rings.

For example, acetonitrile and its derivatives are known to participate in reactions to form pyridines. mdpi.com The nitrile group of (1-Methylpyrrolidin-3-yl)acetonitrile can act as the nitrogen source in cyclization reactions with appropriate C-C-C synthons to yield substituted pyridines bearing a pyrrolidinyl substituent. Similarly, it can be used to synthesize nicotinonitrile derivatives, which are themselves important precursors for various bioactive molecules. researchgate.net Such transformations open pathways to novel compounds where the pyrrolidine ring is fused or linked to other heterocyclic systems, thereby expanding the diversity of accessible molecular architectures.

Applications in Coordination Chemistry and Ligand Design

The structural features of (1-Methylpyrrolidin-3-yl)acetonitrile make it an intriguing candidate for ligand design in coordination chemistry. It possesses two potential coordination sites: the lone pair of electrons on the pyrrolidine nitrogen and the nitrogen atom of the nitrile group. This allows it to function as either a monodentate or a bidentate ligand, binding to metal centers to form coordination complexes.

Research has shown that cyclic amines like pyrrolidine can react with acetonitrile in the presence of metal ions such as zinc(II) to form amidine ligands, which then coordinate to the metal center. researchgate.netbohrium.comresearchgate.net This suggests a reactive pathway where (1-Methylpyrrolidin-3-yl)acetonitrile could undergo an intramolecular or intermolecular metal-mediated reaction to form novel chelating ligands. Furthermore, platinum(II) complexes have been shown to mediate the coupling of acetonitrile with other nitrogen heterocycles, forming stable azametallacycles. nih.gov The presence of both a cyclic amine and a nitrile within the same molecule offers the potential for forming stable, five- or six-membered chelate rings with transition metals, a highly desirable feature in ligand design for catalysis and materials science. The coordination chemistry of related ligands like pyrrolidine-2-carboxylic acid has also been explored, demonstrating the affinity of the pyrrolidine scaffold for metal ions. nih.gov

Potential in the Development of New Materials and Supramolecular Assemblies

The ability of (1-Methylpyrrolidin-3-yl)acetonitrile to act as a versatile building block and ligand also points to its potential in materials science. The synthesis of highly functionalized pyridine (B92270) derivatives, such as nicotinonitriles, from pyrrolidine-containing precursors has been explored for applications in non-linear optics (NLO). researchgate.net This suggests that materials derived from (1-Methylpyrrolidin-3-yl)acetonitrile could possess interesting photophysical properties.

Furthermore, its capacity to form coordination complexes opens the door to the construction of metal-organic frameworks (MOFs) and coordination polymers. By linking metal centers, ligands based on this scaffold could generate extended one-, two-, or three-dimensional networks. The properties of such materials—including porosity, catalytic activity, and magnetic behavior—would be influenced by the choice of metal and the coordination geometry imposed by the ligand. These supramolecular assemblies could find applications in gas storage, separation, and heterogeneous catalysis.

Utilization as Reference Standards and in Analytical Method Development for Complex Chemical Mixtures

In the synthesis of complex molecules, particularly for the pharmaceutical industry, the use of well-characterized reference standards is essential for quality control. usp.org These standards are used to confirm the identity, purity, and strength of starting materials, intermediates, and final active pharmaceutical ingredients (APIs).

Given its role as a key building block and intermediate, (1-Methylpyrrolidin-3-yl)acetonitrile is an ideal candidate for use as a reference standard. It can be used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to monitor the progress of a reaction in which it is a reactant. It can also serve as a standard for quantifying its presence as a potential impurity or unreacted starting material in a subsequent product. The availability of a certified reference material for (1-Methylpyrrolidin-3-yl)acetonitrile would enable chemists to ensure the quality and consistency of their synthetic processes, which is a critical requirement in regulated industries. sigmaaldrich.com

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For (1-Methylpyrrolidin-3-yl)acetonitrile, future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

A plausible and efficient route to (1-Methylpyrrolidin-3-yl)acetonitrile starts from the commercially available precursor, 1-methyl-3-pyrrolidinol (B22934). This synthesis can be achieved through a two-step sequence involving the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with a cyanide salt.

Proposed Synthetic Pathway:

Activation of the Hydroxyl Group: 1-Methyl-3-pyrrolidinol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This reaction converts the poor hydroxyl leaving group into a highly effective tosylate leaving group. masterorganicchemistry.comlibretexts.org This step is crucial as it does not affect the stereochemistry at the C3 position. masterorganicchemistry.com

Nucleophilic Substitution: The resulting (1-Methylpyrrolidin-3-yl) p-toluenesulfonate is then subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). youtube.com This SN2 reaction proceeds with an inversion of configuration at the stereocenter. libretexts.org

Future research in this area could explore:

One-Pot Syntheses: Developing a one-pot procedure from 1-methyl-3-pyrrolidinol to the final acetonitrile product would significantly improve efficiency by reducing intermediate isolation and purification steps.

Green Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or deep eutectic solvents, and exploring catalytic methods for the conversion of the alcohol to the nitrile would align with the principles of sustainable chemistry. For instance, exploring biocatalytic approaches using nitrile hydratases or related enzymes could offer a highly selective and environmentally friendly alternative.

Alternative Starting Materials: Research into alternative, readily available starting materials and novel ring-forming reactions could provide more direct and cost-effective pathways to the target molecule.

Investigation of Undiscovered Reaction Mechanisms and Stereochemical Control

The stereochemistry of the 3-position of the pyrrolidine (B122466) ring is critical for the biological activity of its derivatives. nih.gov Therefore, a deep understanding of the reaction mechanisms involved in the synthesis of (1-Methylpyrrolidin-3-yl)acetonitrile and the ability to control its stereochemistry are of utmost importance.

Future investigations should focus on:

Mechanistic Studies of Nucleophilic Substitution: Detailed kinetic and computational studies of the SN2 reaction to introduce the cyanide group can provide insights into the transition state and the factors influencing the reaction rate and stereoselectivity.

Stereoselective Synthesis: Developing synthetic routes that allow for the selective formation of either the (R)- or (S)-enantiomer is a key objective. This could be achieved through the use of chiral starting materials, such as enantiopure 1-methyl-3-pyrrolidinol, or through the application of asymmetric catalysis. nih.gov The use of chiral catalysts in the conversion of a prochiral precursor could also be a viable strategy.

Advanced Spectroscopic and Analytical Techniques: The application of advanced NMR techniques and mass spectrometry will be crucial for the unambiguous determination of the stereochemistry of the synthesized compounds and for elucidating reaction pathways.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The true potential of (1-Methylpyrrolidin-3-yl)acetonitrile lies in its utility as a scaffold for the synthesis of a diverse range of derivatives with tailored properties. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores in drug discovery.

Future research in this domain will involve:

Library Synthesis: The parallel synthesis of libraries of derivatives by modifying the nitrile group and potentially the N-methyl group will enable the exploration of a wide chemical space.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies of these derivatives against various biological targets will be essential to identify compounds with desired pharmacological activities. Pyrrolidine derivatives have shown a broad spectrum of biological activities, including acting as anti-inflammatory, antimicrobial, and anticancer agents. ekb.egnih.gov

Bioisosteric Replacement: The nitrile group can be replaced with other bioisosteres to fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules.

| Derivative Functional Group | Potential Transformation of Nitrile | Potential Therapeutic Area |

| Primary Amine | Reduction | CNS disorders, antivirals |

| Carboxylic Acid | Hydrolysis | Anti-inflammatory, metabolic disorders |

| Tetrazole | Cycloaddition with azides | Antihypertensive, antibacterial |

| Amidine | Pinner reaction followed by amination | Enzyme inhibitors |

Integration of Advanced Computational Models for Predictive Chemistry

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For (1-Methylpyrrolidin-3-yl)acetonitrile and its derivatives, computational approaches can accelerate the design and development process.

Key areas for future computational research include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of the molecule, as well as to model reaction mechanisms and predict spectroscopic data.

Molecular Docking and Virtual Screening: Docking studies can be employed to predict the binding modes of derivatives to specific biological targets, enabling the rational design of more potent and selective compounds. Virtual screening of large compound libraries can identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of the derivatives with their biological activities, providing valuable insights for the design of new compounds with improved properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic and safety profiles.

Applications in Emerging Areas of Chemical Research

Beyond its potential in medicinal chemistry, (1-Methylpyrrolidin-3-yl)acetonitrile and its derivatives could find applications in other cutting-edge areas of chemical research.

Promising avenues for exploration include:

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com The unique structure of (1-Methylpyrrolidin-3-yl)acetonitrile-derived catalysts could offer novel reactivity and selectivity in various organic transformations.

Materials Science: The incorporation of this pyrrolidine moiety into polymers or nanomaterials could lead to the development of new materials with interesting optical, electronic, or self-assembly properties. scbt.com The nitrile group, for instance, can participate in polymerization reactions or be used to functionalize surfaces.

Chemical Probes: Fluorescently labeled or otherwise tagged derivatives could be synthesized and used as chemical probes to study biological processes or to develop new diagnostic tools.

Q & A

Q. What are the optimal synthetic routes for (1-Methylpyrrolidin-3-yl)acetonitrile, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves functionalizing the pyrrolidine ring with a nitrile group. A common approach includes:

- Deprotonation : Using strong bases (e.g., NaH) to activate the pyrrolidine nitrogen.

- Nucleophilic Substitution : Reacting the activated pyrrolidine with acetonitrile derivatives under controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography or crystallization is recommended for isolating the product. Yield optimization can be achieved by adjusting reaction time, stoichiometry, and temperature gradients .

Q. How can the structural integrity of (1-Methylpyrrolidin-3-yl)acetonitrile be validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL97) for single-crystal refinement to determine bond angles, torsional strain, and stereochemistry. This method provides atomic-level resolution .

- Spectroscopic Techniques : Combine H/C NMR and IR spectroscopy to confirm functional groups. For example, the nitrile group exhibits a sharp IR peak near 2240 cm .

Q. What safety protocols are essential when handling (1-Methylpyrrolidin-3-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility) and use fume hoods to avoid inhalation.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if symptoms like dizziness or respiratory distress occur .

- Storage : Keep in airtight containers away from oxidizing agents to prevent decomposition .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorescence-based or colorimetric) to evaluate interactions with target enzymes like cytochrome P450 isoforms.

- Cellular Uptake : Radiolabel the nitrile group or employ LC-MS to quantify intracellular concentrations in model cell lines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (1-Methylpyrrolidin-3-yl)acetonitrile in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software like Gaussian or ORCA can model transition states for nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects to predict solubility and stability in different media .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial or central composite designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors .

- Byproduct Analysis : Use HPLC-MS to characterize impurities. For example, overalkylation products can arise from excess methylating agents, requiring tighter stoichiometric control .

Q. How can chromatographic methods be optimized for quantifying (1-Methylpyrrolidin-3-yl)acetonitrile in complex matrices?

- Methodological Answer :

- Mobile Phase Optimization : Use CCD to balance acetonitrile content and buffer pH. For instance, a 65:35 acetonitrile-phosphate buffer (pH 3.0) enhances peak resolution in RP-HPLC .

- Internal Standards : Spike with structurally similar nitriles (e.g., 2-cyanopyridine) to improve quantification accuracy .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions, particularly in the pyrrolidine ring’s methyl group .

- Twinned Data : Apply HKLF5 format in SHELX for integrating twinned datasets, ensuring accurate unit cell parameterization .

Q. How does the compound’s stereoelectronic profile influence its enzyme-binding kinetics?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes. The nitrile’s electron-withdrawing nature may stabilize hydrogen bonds in active sites .

- Kinetic Isotope Effects (KIE) : Deuterated analogs can reveal rate-limiting steps in enzyme inhibition .

Data Contradictions and Resolution

Q. Why do reported melting points and spectral data vary across studies?

- Methodological Answer :

Variations often stem from: - Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs.

- Impurity Profiles : Compare HPLC purity data (≥98% vs. ≤95%) and correlate with thermal analysis (DSC/TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.